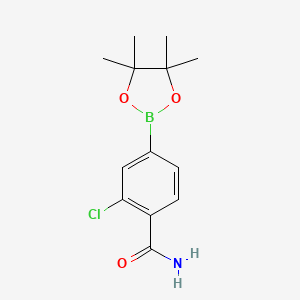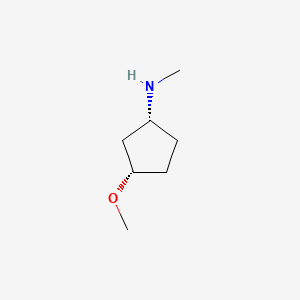
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved using a simple and convenient method. This involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. For instance, a simple and convenient synthesis of tautomeric (6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry has been presented .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is involved in several synthesis processes and chemical reactions. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it is used in the preparation of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates through a one-step procedure with acetoacetanilides (Hayotsyan et al., 2019).
Potential Medicinal Applications
While avoiding details on drug use, dosage, and side effects, it is noteworthy that this compound has been explored for its cardiotonic activity. It has been found to be more potent than milrinone as a positive inotropic agent (Mosti et al., 1993).
Crystallographic Studies
Crystallographic studies of this compound, particularly in the context of cardiotonic agents, have been reported. For instance, the crystal structure of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylate, a related compound, has been studied to understand structure-activity relationships in cardiotonic activities (Orsini et al., 1990).
Application in Dye and Textile Industry
In the dye and textile industry, derivatives of ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have been synthesized for application on polyester and nylon fabrics. These dyes have shown good fastness and levelness properties (Abolude et al., 2021).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, exhibiting significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFIQHUZAFDVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













